molecular formula C23H25BrN2OS B2433757 1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one CAS No. 878054-72-9

1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one

Cat. No.: B2433757
CAS No.: 878054-72-9
M. Wt: 457.43
InChI Key: SZQOFYPLJKCBSM-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The azepane ring is introduced through a series of cyclization reactions, often catalyzed by gold or other transition metals . The bromobenzyl thioether group is then attached via a nucleophilic substitution reaction, where the bromobenzyl halide reacts with a thiol derivative of the indole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one stands out due to its combination of an indole core, an azepane ring, and a bromobenzyl thioether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2OS/c24-19-11-9-18(10-12-19)17-28-22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQOFYPLJKCBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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